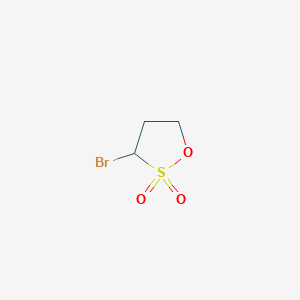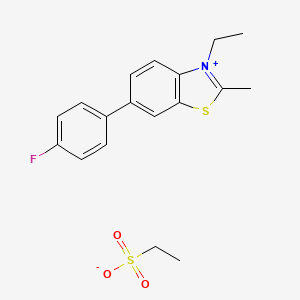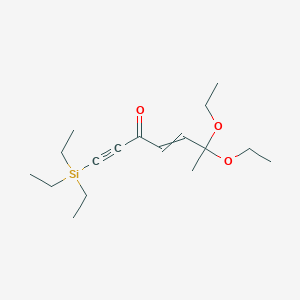
3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine is a heterocyclic compound that contains a morpholine ring and a phenoxy group attached to a tetrazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a nitrile compound in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the tetrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
化学反応の分析
Types of Reactions
3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of tetrazine derivatives.
科学的研究の応用
3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to interact with biological targets such as enzymes and receptors.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
3-(Morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone: This compound has similar structural features and exhibits antimicrobial and antifungal activities.
3-(N-morpholino)propanesulfonic acid (MOPS): A buffer compound with a morpholine ring, used in biological research.
Uniqueness
3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine is unique due to its tetrazine core, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of a morpholine ring and a phenoxy group further enhances its versatility in chemical synthesis and biological interactions.
特性
CAS番号 |
680975-17-1 |
|---|---|
分子式 |
C12H13N5O2 |
分子量 |
259.26 g/mol |
IUPAC名 |
4-(6-phenoxy-1,2,4,5-tetrazin-3-yl)morpholine |
InChI |
InChI=1S/C12H13N5O2/c1-2-4-10(5-3-1)19-12-15-13-11(14-16-12)17-6-8-18-9-7-17/h1-5H,6-9H2 |
InChIキー |
XTPDAUGTIDEWKV-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NN=C(N=N2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


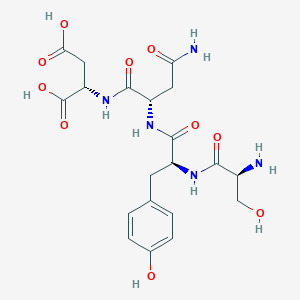
![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)
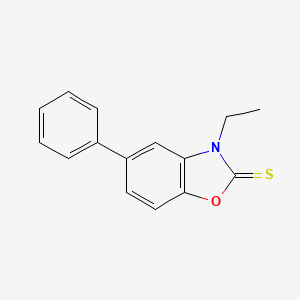
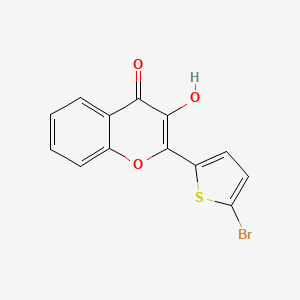

![1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one](/img/structure/B12520174.png)
![4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole](/img/structure/B12520181.png)

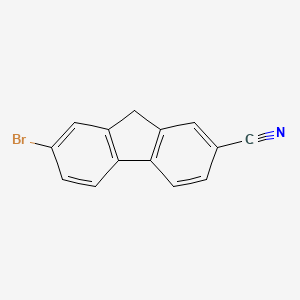
![1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene](/img/structure/B12520188.png)

